3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione
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Overview
Description
3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione is a complex organic compound that belongs to the class of pyranoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a quinoline core fused with a pyran ring, along with a benzyl group and a hydroxyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione can be achieved through a one-pot multicomponent reaction. This method involves the reaction of 2-chloroquinoline-3-carbaldehyde, benzylamine, and 4-hydroxycoumarin in the presence of a base such as piperidine. The reaction proceeds through a Michael addition followed by intramolecular cyclization to form the desired product . This synthetic route is advantageous due to its simplicity, high yield, and the absence of a metal catalyst.
Chemical Reactions Analysis
3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles such as halides or amines.
Cyclization: The compound can participate in further cyclization reactions to form more complex polycyclic structures.
Common reagents and conditions used in these reactions include bases like piperidine, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic targets.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting the growth and proliferation of cancer cells . Additionally, it may interact with other cellular receptors and pathways, contributing to its overall biological activity.
Comparison with Similar Compounds
3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione can be compared with other similar compounds, such as:
Pyrano[2,3-b]quinoline derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities and applications.
Benzo[h]pyrano[2,3-b]quinoline derivatives: These compounds have an additional benzene ring fused to the pyranoquinoline core, which can enhance their biological activity and stability.
Pyrazolo[3,4-b]quinoline derivatives: These compounds contain a pyrazole ring fused to the quinoline core, offering different pharmacological properties and potential therapeutic applications.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical properties and biological activities.
Biological Activity
3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione is a compound of interest due to its potential biological activities. This article synthesizes available research findings and data regarding its biological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C21H17NO4, with a molar mass of 347.36 g/mol. The compound features a pyranoquinoline backbone, which is known for various biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities including:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.
- Anticancer Potential : In vitro studies indicate that it may inhibit cancer cell proliferation.
Data Table: Biological Activities of this compound
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to oxidative stress and cancer progression.
- Modulation of Cell Signaling Pathways : It could affect pathways involved in apoptosis and cell proliferation.
- Interaction with DNA : Some studies suggest that compounds with similar structures can intercalate with DNA, affecting replication and transcription processes.
Case Studies
- Antitumor Activity in Animal Models : A study conducted on xenograft models showed that administration of the compound led to a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction in cancer cells.
- Antimicrobial Efficacy Testing : A comparative study against standard antibiotics revealed that this compound exhibited comparable or superior activity against resistant bacterial strains.
Properties
CAS No. |
62668-77-3 |
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Molecular Formula |
C19H13NO4 |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
3-benzyl-4-hydroxy-10H-pyrano[2,3-b]quinoline-2,5-dione |
InChI |
InChI=1S/C19H13NO4/c21-16-12-8-4-5-9-14(12)20-18-15(16)17(22)13(19(23)24-18)10-11-6-2-1-3-7-11/h1-9,22H,10H2,(H,20,21) |
InChI Key |
QOVQYNZGUKTXHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=C(NC4=CC=CC=C4C3=O)OC2=O)O |
Origin of Product |
United States |
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